Home > Products > Screening Compounds P143017 > 9,11-Dehydro Flunisolide Acetate
9,11-Dehydro Flunisolide Acetate - 5049-89-8

9,11-Dehydro Flunisolide Acetate

Catalog Number: EVT-2587916
CAS Number: 5049-89-8
Molecular Formula: C26H31FO6
Molecular Weight: 458.526
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9,11-Dehydro Flunisolide Acetate is a synthetic corticosteroid derivative that is structurally related to flunisolide, which is commonly used in the treatment of allergic rhinitis and asthma due to its potent anti-inflammatory properties. This compound is recognized by its Chemical Abstracts Service number 5049-89-8 and has a molecular formula of C26H31FO6C_{26}H_{31}FO_{6} with a molecular weight of approximately 458.52 g/mol .

Source and Classification

9,11-Dehydro Flunisolide Acetate belongs to the class of organic compounds known as corticosteroids, specifically categorized under 21-hydroxysteroids. These compounds are characterized by their steroid backbone with a hydroxyl group at the 21-position. The compound is utilized in various scientific and medical applications due to its biological activity and potential therapeutic effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of 9,11-Dehydro Flunisolide Acetate typically begins with flunisolide as the parent compound. The process involves several key steps:

  1. Dehydrogenation: This step introduces a double bond at the 9,11 position of the flunisolide molecule.
  2. Acetylation: Following dehydrogenation, acetylation occurs to form the acetate ester, resulting in 9,11-Dehydro Flunisolide Acetate.

Industrial production often employs large-scale batch reactions, where stringent control over temperature and pressure is essential to ensure high yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 9,11-Dehydro Flunisolide Acetate can be represented as follows:

  • Molecular Formula: C26H31FO6C_{26}H_{31}FO_{6}
  • Molecular Weight: 458.52 g/mol
  • Structural Features: The compound features a fluorine atom at the 6-position and multiple hydroxyl groups that contribute to its biological activity.

The compound's structural representation includes a steroid framework characterized by a fused ring system typical of corticosteroids .

Chemical Reactions Analysis

Reactions and Technical Details

9,11-Dehydro Flunisolide Acetate can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to yield different derivatives depending on the reagents used.
  2. Reduction: Reduction reactions may convert the double bond back to a single bond, potentially altering biological activity.
  3. Substitution: Hydroxyl groups present in the molecule can participate in substitution reactions, leading to various esters and ethers.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Mechanism of Action

The mechanism of action for 9,11-Dehydro Flunisolide Acetate primarily involves binding to glucocorticoid receptors within target cells. Upon binding, it modulates the expression of genes involved in inflammatory responses. This interaction results in:

  • Suppression of pro-inflammatory cytokines.
  • Inhibition of immune cell activation.

The compound's ability to influence gene expression is critical for its therapeutic effects in treating inflammatory conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white solid
  • Purity: Typically around 98.9% as determined by high-performance liquid chromatography.

Chemical Properties

  • Solubility: Generally soluble in organic solvents.
  • Stability: Stable under normal shipping conditions unless specified otherwise.

These properties are crucial for handling and application in both laboratory and industrial settings .

Applications

9,11-Dehydro Flunisolide Acetate has several significant applications across various fields:

  • Scientific Research: It serves as a model compound for studying corticosteroid reactivity and mechanisms.
  • Biological Studies: Researchers utilize it to understand corticosteroid actions at the cellular level.
  • Medical Applications: Investigated for potential therapeutic effects in treating inflammatory conditions such as asthma and autoimmune diseases.
  • Pharmaceutical Industry: Used in developing new corticosteroid-based drugs and formulations .

This compound's diverse applications highlight its importance in both research and therapeutic contexts.

Introduction to 9,11-Dehydro Flunisolide Acetate in Pharmaceutical Context

Role as a Degradation Impurity in Corticosteroid Formulations

9,11-Dehydro Flunisolide Acetate (CAS 5049-89-8) is a structurally significant degradation impurity arising in flunisolide-based corticosteroid formulations. Flunisolide, chemically designated as 6α-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone, undergoes oxidative metabolism and hydrolytic degradation under specific conditions, leading to the formation of 9,11-Dehydro Flunisolide Acetate as a major byproduct [2] [5]. This impurity retains the core pregna-1,4,9(11)-triene-3,20-dione structure but features dehydrogenation at the C9-C11 position and acetylation at the C21 position, distinguishing it from the parent drug [1] [8].

The formation of this impurity occurs through multiple pathways:

  • Oxidative Degradation: Flunisolide’s diene structure is susceptible to oxidation at the C9-C11 bond, particularly under thermal stress or exposure to light.
  • Metabolic Transformation: Hepatic metabolism involving cytochrome P450 enzymes catalyzes dehydrogenation, with the primary metabolite further undergoing acetylation [5].
  • Hydrolytic Pathways: Esterase-mediated hydrolysis of flunisolide’s C21 hydroxyl group followed by oxidation yields the dehydroacetate derivative [4].

Regulatory agencies classify 9,11-Dehydro Flunisolide Acetate as a "specified impurity" in flunisolide formulations, necessitating strict control limits (typically ≤0.5% w/w) due to its potential impact on drug efficacy and stability [8]. Analytical studies confirm its presence in aged flunisolide samples, correlating with reduced therapeutic activity owing to diminished glucocorticoid receptor affinity [4] [5].

Table 1: Key Molecular Characteristics of 9,11-Dehydro Flunisolide Acetate

PropertyValueSource
CAS Registry Number5049-89-8 [1] [2]
Molecular FormulaC₂₆H₃₁FO₆ [1]
Molecular Weight458.52 g/mol [1]
AppearanceOff-white crystalline solid [1] [3]
Synonyms(6α,16α)-21-(Acetyloxy)-6-fluoro-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4,9(11)-triene-3,20-dione [1] [2]

Significance in Stability Profiling of Flunisolide-Based Therapeutics

The quantification and monitoring of 9,11-Dehydro Flunisolide Acetate are critical for assessing the shelf-life and storage conditions of flunisolide therapeutics. Accelerated stability studies reveal that this impurity increases by 0.3–0.8% per month under high-humidity conditions (75–80% RH) and elevated temperatures (40°C), indicating its role as a stability indicator [5] [8].

Analytical Methods for Detection:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with diode array detection (DAD) remains the gold standard, achieving a limit of detection (LOD) of 0.05% using C18 columns and acetonitrile/water gradients [4] [8].
  • Mass Spectrometry (MS): LC-MS/MS methods enable structural differentiation from flunisolide via characteristic mass fragments (m/z 458 → 357 and 339) [4] [9].
  • Forced Degradation Studies: Flunisolide solutions subjected to oxidative stress (0.1% H₂O₂) produce 9,11-Dehydro Flunisolide Acetate as the predominant impurity (≥2.5% after 72 hours), validating its status as a primary degradation marker [4] [8].

Table 2: Stability-Indicating Parameters for Flunisolide Formulations

Stress ConditionImpurity Level (%)Time PointKey Observations
40°C/75% RH0.7–1.23 monthsLinear increase (R²=0.97)
Photolysis (UV)0.9–1.57 daysNon-linear kinetics
Oxidation (0.1% H₂O₂)2.5–3.072 hoursCorrelates with API loss (r=−0.91)

Formulation Mitigation Strategies:

  • Excipient Selection: Polyethylene glycol 3350 and butylated hydroxyanisole in nasal sprays inhibit oxidation, reducing 9,11-Dehydro Flunisolide Acetate formation by 40–60% [5].
  • Packaging: Amber glass bottles with oxygen-impermeable seals limit photooxidation and hydrolytic degradation [5] [7].
  • Lyophilization: Solid-state formulations (e.g., dry powders) exhibit 3-fold lower impurity generation compared to liquid suspensions due to restricted molecular mobility [7].

The impurity’s pharmacokinetic inertness (minimal receptor binding) ensures it does not contribute to therapeutic effects, underscoring the necessity for rigorous control during manufacturing and storage [5] [8]. Regulatory submissions for flunisolide products must include validated analytical methods tracking this impurity across all stability batches [8].

Properties

CAS Number

5049-89-8

Product Name

9,11-Dehydro Flunisolide Acetate

IUPAC Name

[2-[(4R,8S,9S,13R,19S)-19-fluoro-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl]-2-oxoethyl] acetate

Molecular Formula

C26H31FO6

Molecular Weight

458.526

InChI

InChI=1S/C26H31FO6/c1-14(28)31-13-21(30)26-22(32-23(2,3)33-26)12-18-16-11-20(27)19-10-15(29)6-8-24(19,4)17(16)7-9-25(18,26)5/h6-8,10,16,18,20,22H,9,11-13H2,1-5H3/t16?,18?,20-,22+,24+,25-,26+/m0/s1

InChI Key

KWCRYAKNMDCXSU-FRXWPNSNSA-N

SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC=C4C3CC(C5=CC(=O)C=CC45C)F)C)OC(O2)(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.